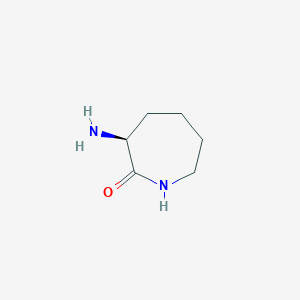

(s)-3-Aminoazepan-2-one

Übersicht

Beschreibung

L-Lysine lactam (hydrochloride) is a derivative of the essential amino acid L-lysine. It is a cyclic amide formed by the intramolecular condensation of the amino and carboxyl groups of L-lysine. This compound is often used in various biochemical and pharmaceutical applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Lysine lactam (hydrochloride) can be synthesized through the cyclization of L-lysine. The process typically involves heating L-lysine in the presence of a dehydrating agent, such as phosphorus pentoxide, which facilitates the removal of water and promotes the formation of the lactam ring. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of L-lysine lactam (hydrochloride) often employs microbial fermentation techniques. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to overproduce L-lysine, which is then converted to its lactam form through chemical or enzymatic processes. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Lysin-Lactam (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Der Lactamring kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator zu L-Lysin hydrolysiert werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketoderivate zu bilden.

Substitution: Die Aminogruppe im Lactamring kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride.

Hauptprodukte:

Hydrolyse: L-Lysin.

Oxidation: Ketoderivate von L-Lysin-Lactam.

Substitution: Verschiedene substituierte Lactamderivate.

Wissenschaftliche Forschungsanwendungen

L-Lysin-Lactam (Hydrochlorid) hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Dient als Modellverbindung für die Untersuchung enzymkatalysierter Reaktionen, die cyclische Amide beinhalten.

Medizin: Untersucht auf seine möglichen therapeutischen Wirkungen, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Industrie: Wird bei der Herstellung von biologisch abbaubaren Polymeren und als Vorläufer für verschiedene chemische Synthesen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von L-Lysin-Lactam (Hydrochlorid) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. So stört es beispielsweise bei antimikrobiellen Anwendungen die Synthese der bakteriellen Zellwand, indem es Enzyme hemmt, die an der Peptidoglykanbildung beteiligt sind. In der Krebsforschung konnte gezeigt werden, dass es in Krebszellen Apoptose induziert, indem es Signalwege moduliert, die mit dem Zellüberleben und der Zellproliferation zusammenhängen .

Ähnliche Verbindungen:

L-Lysin: Die Ausgangsaminoäure, aus der L-Lysin-Lactam abgeleitet wird.

L-Lysin-Hydrochlorid: Eine übliche Salzform von L-Lysin, die in Nahrungsergänzungsmitteln verwendet wird.

Epsilon-Poly-L-Lysin: Eine polymere Form von L-Lysin mit antimikrobiellen Eigenschaften.

Vergleich: L-Lysin-Lactam (Hydrochlorid) ist aufgrund seiner cyclischen Struktur einzigartig, die im Vergleich zu seinen linearen Gegenstücken eine andere chemische Reaktivität und biologische Aktivität verleiht. Während L-Lysin und seine Hydrochloridform hauptsächlich als Nahrungsergänzungsmittel verwendet werden, wird L-Lysin-Lactam häufiger in spezialisierten chemischen und pharmazeutischen Anwendungen eingesetzt .

Wirkmechanismus

The mechanism of action of L-lysine lactam (hydrochloride) involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

L-lysine: The parent amino acid from which L-lysine lactam is derived.

L-lysine hydrochloride: A common salt form of L-lysine used in dietary supplements.

Epsilon-poly-L-lysine: A polymeric form of L-lysine with antimicrobial properties.

Comparison: L-Lysine lactam (hydrochloride) is unique due to its cyclic structure, which imparts different chemical reactivity and biological activity compared to its linear counterparts. While L-lysine and its hydrochloride form are primarily used as nutritional supplements, L-lysine lactam is more commonly employed in specialized chemical and pharmaceutical applications .

Biologische Aktivität

(S)-3-Aminoazepan-2-one, also known as L-lysine lactam, is a cyclic amide with significant biological activity that has drawn considerable interest in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered azepane ring structure containing an amino group (NH₂) and a carbonyl group (C=O). Its molecular formula is C₆H₁₂N₂O, with a CAS number of 21568-87-6. The compound's unique structural features contribute to its reactivity and potential therapeutic applications.

1. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, the compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is critical in the inflammatory response.

A study involving animal models of inflammation reported that administration of this compound led to a significant decrease in swelling and pain associated with induced inflammatory conditions .

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cell survival and proliferation. For example, it was found to activate caspase pathways, leading to programmed cell death in breast cancer cells .

A comparative analysis of different compounds revealed that this compound exhibited higher cytotoxicity against certain cancer cell lines compared to its structural analogs, indicating its potential as a lead compound for cancer therapy .

3. Antimicrobial Effects

The antimicrobial activity of this compound has been documented against various bacterial strains. It disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation, thus exhibiting bactericidal effects .

In a study evaluating the efficacy of this compound against multidrug-resistant bacteria, this compound showed promising results, suggesting its potential use as an antimicrobial agent in clinical settings.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory Mechanism : The compound inhibits COX-2 expression and downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of the Bcl-2 family proteins have been identified as key pathways.

- Antimicrobial Mechanism : By interfering with bacterial cell wall synthesis, it effectively reduces bacterial viability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in COX-2 expression in vitro |

| Study 2 | Assess anticancer properties | Induced apoptosis in breast cancer cells via caspase activation |

| Study 3 | Test antimicrobial efficacy | Effective against multidrug-resistant bacterial strains |

Eigenschaften

IUPAC Name |

(3S)-3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331504 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21568-87-6 | |

| Record name | (s)-3-aminoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-α-Amino-ε-caprolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.